molecular formula C15H15FO3 B14018983 (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol

Katalognummer: B14018983
Molekulargewicht: 262.28 g/mol
InChI-Schlüssel: YALILBLRSNDUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-6-methoxyphenol with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)aldehyde or (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)carboxylic acid.

    Reduction: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

  • (3-(Benzyloxy)-2-fluorophenyl)methanol
  • (3-(Benzyloxy)-6-methoxyphenyl)methanol
  • (3-(Benzyloxy)-2-fluoro-4-methoxyphenyl)methanol

Comparison: Compared to its analogs, (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C15H15FO3

Molekulargewicht

262.28 g/mol

IUPAC-Name

(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H15FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3

InChI-Schlüssel

YALILBLRSNDUPC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.